4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one
Overview
Description
CX 614 is a compound known as an ampakine, developed by Cortex Pharmaceuticals. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are a type of ionotropic glutamate receptor in the brain. CX 614 has been investigated for its potential therapeutic effects on various neurological conditions, including Alzheimer’s disease, depression, and schizophrenia .
Preparation Methods
The synthesis of CX 614 involves several steps, starting with the formation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of CX 614 is formed through a series of cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
CX 614 undergoes several types of chemical reactions, including:
Oxidation: CX 614 can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CX 614 has a wide range of scientific research applications, including:
Neuroscience: CX 614 is used to study the modulation of AMPA receptors and their role in synaptic plasticity, learning, and memory.
Neurodegenerative Diseases: Research has shown that CX 614 can increase the synthesis of brain-derived neurotrophic factor (BDNF), which is important for synaptic plasticity and may have therapeutic potential for conditions like Alzheimer’s disease and Parkinson’s disease.
Psychiatric Disorders: CX 614 has been investigated for its potential to treat depression and schizophrenia by modulating neurotransmitter systems in the brain.
Drug Abuse:
Mechanism of Action
CX 614 exerts its effects by acting as a positive allosteric modulator of AMPA receptors. This means that it binds to a specific site on the receptor, distinct from the glutamate binding site, and enhances the receptor’s response to glutamate. This modulation leads to increased excitatory postsynaptic potentials, which can enhance synaptic plasticity and improve cognitive functions .
The molecular targets of CX 614 include AMPA receptors, and its effects are mediated through the upregulation of brain-derived neurotrophic factor (BDNF) and other proteins involved in synaptic plasticity, such as ARC/Arg3.1 and CaMKIIalpha .
Comparison with Similar Compounds
CX 614 is part of a broader class of compounds known as ampakines. Similar compounds include:
CX 516: Another ampakine developed by Cortex Pharmaceuticals, known for its cognitive-enhancing effects.
CX 546: A related compound with similar mechanisms of action and potential therapeutic applications.
CX 691 (Farampator):
Compared to these similar compounds, CX 614 is unique in its specific binding affinity and modulation of AMPA receptors, as well as its ability to upregulate BDNF and other proteins involved in synaptic plasticity .
Properties
IUPAC Name |
4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPVMAYUINZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912324 | |
Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191744-13-5 | |
Record name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1,3]benzoxazin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191744-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191744135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX614 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V631480W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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